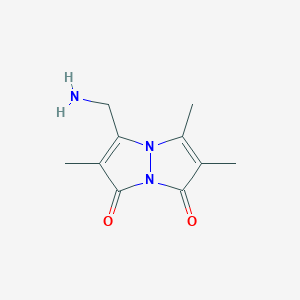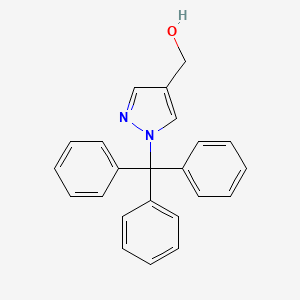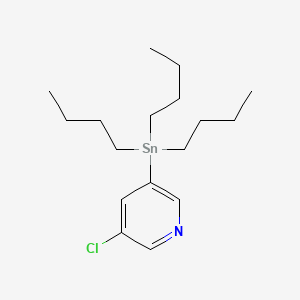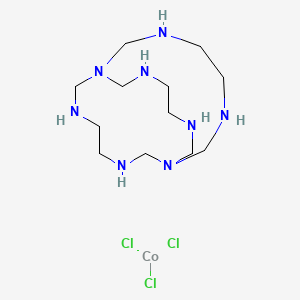
(2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol
説明
This compound is a type of organic molecule with two chiral centers indicated by the (2R,3R) notation . The “benzyloxy” part suggests the presence of a benzyl group (C6H5CH2-) attached to an oxygen atom, and “butanetriol” indicates a butane backbone with three alcohol (-OH) groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the creation of the butanetriol backbone, followed by the introduction of the benzyloxy group. The stereochemistry would need to be carefully controlled to ensure the correct (2R,3R) configuration .Molecular Structure Analysis
The molecule’s structure would be determined by the arrangement of its atoms in three-dimensional space, particularly the configuration of its chiral centers . Techniques like X-ray crystallography or NMR spectroscopy could be used to determine this .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. The alcohol groups could potentially undergo reactions like esterification or oxidation. The benzyloxy group might also participate in certain reactions .Physical And Chemical Properties Analysis
Properties like melting point, boiling point, solubility, and stability could be determined experimentally. The compound’s polarity would likely be influenced by its alcohol groups .科学的研究の応用
Chemical Synthesis and Reactions
- Condensation and Reactions with Carbonyl Compounds : Research by Raskil’dina, Borisova, and Zlotskii (2018) demonstrates the preparation of isomers of 2-(1,3-dioxolan-4-yl)ethanol and 1,3-dioxan-4-ylmethanol via the reaction of 1,2,4-butanetriol with paraformaldehyde. These compounds were further subjected to O-alkylation, O-acylation, and other reactions, indicating the compound's utility in diverse chemical synthesis processes (Raskil’dina et al., 2018).
Biotechnological Production
- Bioconversion in Escherichia Coli : Valdehuesa et al. (2014) describe the biosynthesis of 1,2,4-butanetriol (BT) by engineered Escherichia coli from d-xylose. This study showcases the potential of microbial routes for producing valuable chemicals, suggesting the usefulness of (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol in biotechnological applications (Valdehuesa et al., 2014).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Optically Active Compounds : The work by Faigl et al. (2005) reports on the kinetic resolution of cis-4-benzyloxy-2,3-epoxybutanol, leading to the synthesis of optically active alcohol. This indicates the role of such compounds in the synthesis of chiral molecules, which are crucial in drug development (Faigl et al., 2005).
Plant Science and Agriculture
- Plant Systemic Defense Against Viruses : Kong et al. (2018) explored the effects of different stereoisomers of 2,3-butanediol, including 2R,3R-butanediol, on plant systemic defense against viruses. They found that specific stereoisomers of this compound can trigger plant immunity against multiple viruses, suggesting its potential use in agriculture (Kong et al., 2018).
Microbial Cell Factories and Engineering
- Microbial Routes to (2R,3R)-2,3-Butanediol : A study by Xie et al. (2017) reviews advances in microbial routes to (2R,3R)-2,3-butanediol, highlighting the use of metabolic engineering and synthetic biology. This compound's application extends to antifreeze agents and low freezing point fuels, emphasizing its industrial significance (Xie et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
(2R,3R)-3-phenylmethoxybutane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-6-10(14)11(7-13)15-8-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGZBCNOJHZTGA-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H](CO)[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446452 | |
| Record name | (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol | |
CAS RN |
84379-52-2 | |
| Record name | (2R,3R)-3-(Phenylmethoxy)-1,2,4-butanetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84379-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone](/img/structure/B1600616.png)

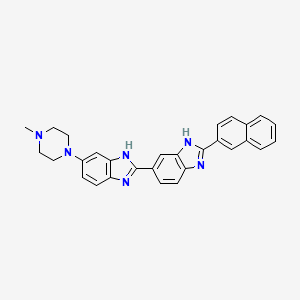
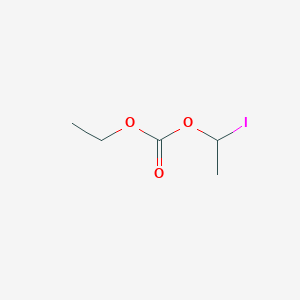
![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1600622.png)

